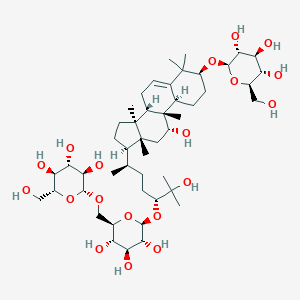
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide (DNPH) is a chemical compound that has been widely used in scientific research for many years. It is a yellow crystalline powder that is soluble in water and organic solvents. DNPH is commonly used as a reagent for the detection and quantification of carbonyl compounds in various substances.
Mécanisme D'action
The mechanism of action of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is based on the reaction between N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide and carbonyl groups. N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide reacts specifically with carbonyl groups to form stable hydrazones, which can be easily detected and quantified by various analytical techniques. The reaction between N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide and carbonyl groups is a nucleophilic addition reaction that occurs under mild conditions.
Effets Biochimiques Et Physiologiques
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide does not have any direct biochemical or physiological effects on living organisms. However, it has been used to detect and quantify carbonyl compounds in various biological samples, which can provide valuable information about oxidative stress and other related physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide in lab experiments is its high specificity for carbonyl groups. This allows for accurate detection and quantification of carbonyl compounds in various substances. Additionally, N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is relatively easy to use and can be easily incorporated into various analytical techniques. However, one limitation of using N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is its potential for interference from other compounds that may react with N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide. Therefore, careful validation and optimization of the experimental conditions are necessary to ensure accurate results.
Orientations Futures
There are several future directions for research involving N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide. One potential area of research is the development of new analytical techniques that can improve the sensitivity and specificity of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide-based assays. Additionally, further research is needed to explore the potential applications of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide in various scientific fields, including environmental science and clinical research. Finally, more studies are needed to better understand the biochemical and physiological effects of carbonyl compounds in living organisms and their potential implications for human health.
Méthodes De Synthèse
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide can be synthesized by reacting 2,4-dinitrochlorobenzene with pyridine-3-carbohydrazide in the presence of a base. The resulting product is then purified by recrystallization. The yield of N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is typically high, and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide is commonly used as a reagent for the detection and quantification of carbonyl compounds in various substances, including proteins, lipids, and carbohydrates. This is because N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide reacts specifically with carbonyl groups to form stable hydrazones, which can be easily detected and quantified by various analytical techniques such as UV-Vis spectroscopy and HPLC. N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide has been used in various scientific research fields, including biochemistry, pharmacology, and environmental science.
Propriétés
Numéro CAS |
5569-01-7 |
|---|---|
Nom du produit |
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide |
Formule moléculaire |
C12H9N5O5 |
Poids moléculaire |
303.23 g/mol |
Nom IUPAC |
N'-(2,4-dinitrophenyl)pyridine-3-carbohydrazide |
InChI |
InChI=1S/C12H9N5O5/c18-12(8-2-1-5-13-7-8)15-14-10-4-3-9(16(19)20)6-11(10)17(21)22/h1-7,14H,(H,15,18) |
Clé InChI |
XSHYPUDMELYJEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CN=C1)C(=O)NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)











